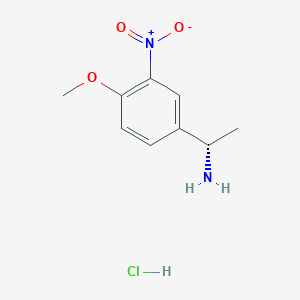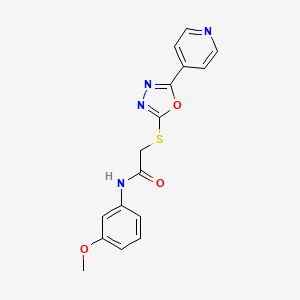
Dicyclohexylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylmethanamine hydrochloride is a chemical compound with the CAS number 878767-51-2 . It has a molecular weight of 231.81 . It is a hydrochloride salt of Dicyclohexylmethanamine . It has been studied for potential anesthetic properties and for its potential for improving protein processing .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H25N.ClH/c14-13 (11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-13H,1-10,14H2;1H . This indicates the molecular structure of the compound. The compound contains a total of 40 bonds, including 15 non-H bonds, 2 rotatable bonds, 2 six-membered rings, and 1 primary amine . Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 215-220 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
- Dissociative Anesthesia Research : Investigations into compounds related to phenylcyclohexylamine, aiming to develop safe and potent intravenously administered anesthetics combining analgesic and sleep-producing effects without significant cardiovascular and respiratory depression (Corssen & Domino, 1966).
Biochemical Applications
- Metabolite Analysis : A study on the metabolism of cyclohexylamine in humans and animals, focusing on excretion patterns and identification of minor metabolites. This research offers insights into the metabolic pathways and potential biochemical applications of cyclohexylamine derivatives (Renwick & Williams, 1972).
Antidepressant Research
- Neurochemical Profiling : The novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, exhibited a neurochemical profile predictive of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, suggesting its potential as an antidepressant with fewer side effects than traditional tricyclic antidepressants (Muth et al., 1986).
Chemical Synthesis and Analysis
- Synthetic Techniques : Research into the synthesis of chlorinated tetracyclic compounds and their potential antidepressant effect in mice. This demonstrates the ongoing exploration of novel compounds for therapeutic applications (Karama et al., 2016).
- Analytical Characterization of Research Chemicals : A study detailing the analytical characterization of N-alkyl-arylcyclohexylamines, highlighting the challenge of identifying new psychoactive substances and the need for robust analytical methods to aid in their identification (Wallach et al., 2016).
Dermatological Applications
- Allergic Contact Dermatitis : Investigations into dicyclohexylcarbodiimide, a compound used in protein synthesis, and its potential to cause allergic contact dermatitis in individuals exposed to it in pharmaceutical laboratories. This highlights the occupational hazards and the need for safety measures in research and development environments (Hoffman & Adams, 1989).
Safety and Hazards
The safety information for Dicyclohexylmethanamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s worth noting that dicyclomine, a compound with a similar structure, acts as an antagonist on muscarinic m1, m3, and m2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . These receptors and molecules play crucial roles in various physiological processes, including smooth muscle contraction and inflammatory responses .
Mode of Action
For instance, Dicyclomine achieves its action partially through direct antimuscarinic activity on the M1, M3, and M2 receptors and partially through antagonism of bradykinin and histamine . This results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It’s plausible that, like dicyclomine, it may influence pathways involving muscarinic receptors, histamine, and bradykinin . These pathways play significant roles in various physiological processes, including smooth muscle contraction, inflammation, and pain sensation .
Result of Action
Based on the action of similar compounds, it may lead to relaxation of smooth muscles and reduction in spasms
Eigenschaften
IUPAC Name |
dicyclohexylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-13H,1-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPGXMRDHPCLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)





![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)
